Gatifloxacin N-Oxide is a derivative of Gatifloxacin, an antibiotic belonging to the fluoroquinolone class. This compound is primarily recognized for its potential in treating bacterial infections, particularly those caused by Gram-negative and some Gram-positive bacteria. The N-oxide form of Gatifloxacin enhances its pharmacological properties and stability, making it a subject of interest in medicinal chemistry.
Gatifloxacin itself is synthesized from various precursors, with its N-oxide variant being produced through specific oxidation processes. The compound is available from chemical suppliers and is utilized in various research applications, particularly in the study of antibiotic efficacy and resistance mechanisms.
Gatifloxacin N-Oxide falls under the category of synthetic organic compounds, specifically classified as a fluoroquinolone antibiotic. It is characterized by the presence of a nitrogen-oxygen functional group that distinguishes it from its parent compound.
The synthesis of Gatifloxacin N-Oxide involves several key steps, primarily focusing on the oxidation of Gatifloxacin.
Gatifloxacin N-Oxide retains the core structure of Gatifloxacin but features an additional oxygen atom bonded to the nitrogen atom in the piperazine ring.
Gatifloxacin N-Oxide participates in various chemical reactions that are crucial for its functionality as an antibiotic.
The mechanism by which Gatifloxacin N-Oxide exerts its antibacterial effects involves targeting bacterial enzymes critical for DNA replication.
Understanding the physical and chemical properties of Gatifloxacin N-Oxide is essential for its application in pharmaceuticals.
Gatifloxacin N-Oxide has several scientific uses primarily within medicinal chemistry and pharmacology.
Gatifloxacin N-Oxide is systematically named as 1-(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinolin-7-yl)-3-methylpiperazine 1-oxide. This nomenclature adheres to IUPAC conventions by:
Alternative chemical names include:
Table 1: Molecular Identifiers of Gatifloxacin N-Oxide
Identifier Type | Value | |
---|---|---|
CAS Registry Number | 1798008-43-1 | |
Molecular Formula | C₁₉H₂₂FN₃O₅ | |
Canonical SMILES | FC₁=C([N⁺]₂([O⁻])CC(C)NCC₂)C(OC)=C₃C(C(C(C(O)=O)=CN₃C₄CC₄)=O)=C₁ | |
Molecular Weight | 391.39 g/mol | [3] [4] [9] |
The core structure comprises a fluorinated quinoline scaffold with key modifications:
While crystallographic data (e.g., space group, unit cell parameters) remains unreported in available literature, computational analyses indicate:
Table 2: Structural and Electronic Comparison with Gatifloxacin
Property | Gatifloxacin | Gatifloxacin N-Oxide | Biological Consequence | |
---|---|---|---|---|
Piperazinyl nitrogen | Tertiary amine (neutral) | N-oxide (zwitterionic) | Reduced membrane permeability | |
Molecular formula | C₁₉H₂₂FN₃O₄ | C₁₉H₂₂FN₃O₅ | Higher oxygen content | |
Molecular weight | 375.39 g/mol | 391.39 g/mol | +16 g/mol (oxygen addition) | |
Antibacterial activity | Active against Gram+/Gram- | >10-fold reduced MIC values* | Metabolic deactivation product | [3] [7] [8] |
Experimental evidence from analogous fluoroquinolone N-oxides (e.g., amifloxacin N-oxide) shows significantly diminished activity against *Staphylococcus aureus and Enterobacteriaceae [3] [8]
Electronic alterations include:
Solubility Profile
Acid-Base Properties
The compound exhibits three acid-base equilibria:
Thermal Behavior
Table 3: Summary of Physicochemical Properties
Property | Conditions/Value | Methodology | |
---|---|---|---|
Purity | >95% (HPLC) | Pharmacopeial methods | |
Storage stability | 24 months at -20°C (desiccated) | ICH guidelines | |
Solution stability | ≤72 hrs in MeOH/DMSO (room temperature) | HPLC monitoring | [3] [4] [10] |
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7